Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine is a complex organic compound that belongs to the class of isoxazolidines These compounds are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine typically involves the following steps:
Formation of Biphenyl Derivatives: The biphenyl scaffold can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling.
Introduction of Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through electrophilic aromatic substitution reactions.
Cyclization to Form Isoxazolidine Ring: The final step involves the cyclization of the intermediate compounds to form the isoxazolidine ring.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-5-phenylisoxazolidine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)benzaldehyde: This compound shares the chlorophenyl group but lacks the isoxazolidine ring.
N-(3-Chlorophenyl)-N-phenyl-[1,1’-biphenyl]-4-amine: This compound contains the biphenyl and chlorophenyl groups but differs in its overall structure and functional groups.
3-Bromo-4’-chloro-1,1’-biphenyl: This compound has a similar biphenyl structure but includes a bromine atom instead of the isoxazolidine ring.
Properties
CAS No. |
629643-19-2 |
---|---|
Molecular Formula |
C27H22ClNO |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-phenyl-3-(4-phenylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C27H22ClNO/c28-24-12-7-13-25(18-24)29-26(19-27(30-29)23-10-5-2-6-11-23)22-16-14-21(15-17-22)20-8-3-1-4-9-20/h1-18,26-27H,19H2 |
InChI Key |
WWSBSGHNPIDLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(OC1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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